3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Biological Activities
The synthesis of compounds involving 2,6-dimethylpyrimidin and piperidinyl moieties has been explored for various scientific research applications, particularly in the development of novel heterocyclic compounds with potential biological activities. These include antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activities : The synthesis of novel heterocyclic compounds derived from pyrimidine and piperidine has demonstrated significant antimicrobial and antifungal activities. For example, compounds synthesized through microwave-assisted cyclocondensation processes have been evaluated for their potential against various bacterial and fungal species, indicating a promising avenue for developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activities : Research into the synthesis of pyrimidinone derivatives has shown potential antitumor and anticancer activities. Specifically, compounds such as O-Mannich bases of dihydropyrimidinones have been synthesized and evaluated for in vitro cytotoxicity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Venkateshwarlu et al., 2014).
Synthetic Routes and Chemical Structures : The chemical synthesis of these compounds involves intricate synthetic routes, often employing microwave-assisted techniques or multi-component reactions. These methods facilitate the efficient creation of complex structures, including various heteroaromatic rings and substitutions, which are crucial for the biological activities observed. For instance, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones from 6-amino-2-methylthiopyrimidin-4(3H)-one and (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones has demonstrated potential antitumor activity, with certain compounds showing significant efficacy against cancer cell lines (Insuasty et al., 2013).
Mechanism of Action
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that this compound might interact with its targets by inhibiting the electron transport in mitochondrial complex i .
Biochemical Pathways
Given the potential target of action, it can be inferred that this compound might affect the pathways related to mitochondrial respiration and energy production .
Result of Action
Based on the potential mode of action, it can be inferred that this compound might disrupt the normal functioning of the mitochondria, leading to a decrease in atp production .
properties
IUPAC Name |
3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-11-18(22-14(2)21-13)27-15-7-9-23(10-8-15)19(25)12-24-16-5-3-4-6-17(16)28-20(24)26/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPNHZRZDXIGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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